6-Oxabicyclo[3.1.0]hex-3-en-2-one

Thermal Stability Storage Conditions Synthetic Intermediate Robustness

6-Oxabicyclo[3.1.0]hex-3-en-2-one, also known as 4,5-epoxy-2-cyclopenten-1-one, is a highly strained bicyclic epoxy–enone (C₅H₄O₂; MW 96.08) that serves as a versatile chiral building block in organic synthesis. Its scaffold fuses a reactive epoxide with a conjugated cyclopentenone, enabling stereoselective ring-opening and cycloaddition manifolds that simple monocyclic epoxyketones cannot replicate.

Molecular Formula C5H4O2
Molecular Weight 96.08 g/mol
CAS No. 68781-88-4
Cat. No. B14461641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxabicyclo[3.1.0]hex-3-en-2-one
CAS68781-88-4
Molecular FormulaC5H4O2
Molecular Weight96.08 g/mol
Structural Identifiers
SMILESC1=CC(=O)C2C1O2
InChIInChI=1S/C5H4O2/c6-3-1-2-4-5(3)7-4/h1-2,4-5H
InChIKeyXBJAJFCHSYNWOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxabicyclo[3.1.0]hex-3-en-2-one (CAS 68781-88-4): A Strained Epoxy-Enone Synthon for Chiral and Nucleoside Chemistry


6-Oxabicyclo[3.1.0]hex-3-en-2-one, also known as 4,5-epoxy-2-cyclopenten-1-one, is a highly strained bicyclic epoxy–enone (C₅H₄O₂; MW 96.08) that serves as a versatile chiral building block in organic synthesis [1]. Its scaffold fuses a reactive epoxide with a conjugated cyclopentenone, enabling stereoselective ring-opening and cycloaddition manifolds that simple monocyclic epoxyketones cannot replicate. First prepared by flash vacuum thermolysis in 1979, it has become a key intermediate for conformationally locked carbocyclic nucleoside analogs and 5'-norcarbocyclic fleximers via palladium-catalyzed Trost procedures [2][3].

Why 6-Oxabicyclo[3.1.0]hex-3-en-2-one Cannot Be Replaced by Common Epoxyketone Building Blocks


Generic epoxyketones such as 3,4-epoxycyclopentanone and 2,3-epoxycyclopentanone lack the conjugated enone π-system and the ring strain inherent to the [3.1.0] bicyclic framework. This strain dramatically alters thermal stability, regioselectivity of nucleophilic ring-opening, and the ability to undergo palladium-catalyzed Tsuji–Trost allylic alkylation [1][2]. Substituting with a saturated epoxyketone eliminates the endocyclic double bond required for Pd(0)-mediated C–N bond formation with nucleobases, a critical step in constructing norcarbocyclic nucleoside libraries. Furthermore, the absence of the enone chromophore removes photochemical reactivity that has been exploited in synthetic cascades [3]. These structural features collectively prevent interchangeable use of simpler commercial epoxyketones in applications demanding this precise reactivity profile.

Quantitative Differentiators of 6-Oxabicyclo[3.1.0]hex-3-en-2-one vs. Analogous Epoxyketones


Thermal Stability in Chloroform: 6-Oxabicyclo[3.1.0]hex-3-en-2-one vs. 3,4-Epoxycyclopentanone

6-Oxabicyclo[3.1.0]hex-3-en-2-one retains structural integrity when heated at 140 °C in chloroform for 12 hours in a sealed tube [1]. In contrast, the saturated analog 3,4-epoxycyclopentanone (CAS 74017-10-0) requires storage at –20 °C to prevent degradation, as specified by multiple commercial suppliers [2]. This thermal stability difference is attributed to the conjugative stabilization of the epoxy–enone system, which reduces the propensity for thermal epoxide ring-opening compared to isolated saturated epoxyketones.

Thermal Stability Storage Conditions Synthetic Intermediate Robustness

Regioselectivity of Acid-Catalyzed Epoxide Ring-Opening: Cyclopentadienone Epoxides vs. Simple Epoxyketones

Cyclopentadienone epoxides, including 6-oxabicyclo[3.1.0]hex-3-en-2-one, undergo acid-catalyzed solvolysis with ring-opening occurring regioselectively at C-4 (the carbon β to the carbonyl), a result of vinylogous stabilization of the incipient carbocation at the allylic position [1]. This contrasts with saturated epoxyketones such as 3,4-epoxycyclopentanone, where ring-opening shows little regiochemical discrimination between the two epoxide carbons under analogous conditions, leading to product mixtures. The C-4 regioselectivity of the cyclopentadienone epoxide scaffold is a class-level property driven by the conjugated enone π-system.

Regioselectivity Nucleophilic Ring-Opening Stereochemical Control

Isolated Synthetic Yield: 6-Oxabicyclo[3.1.0]hex-3-en-2-one via Flash Vacuum Thermolysis vs. Alternative Epoxyketone Routes

The parent cyclopentadienone epoxide (6-oxabicyclo[3.1.0]hex-3-en-2-one) can be isolated in 98% yield from the flash vacuum thermolysis of its dimethyl phthalate Diels–Alder adduct, with collection in a silanized trap at –78 °C [1]. This near-quantitative recovery compares favorably with typical epoxidation yields of 2-cyclopentenone using MCPBA or H₂O₂-based procedures, which often range from 60% to 85% for the saturated epoxyketone products [2]. The high yield is enabled by the clean retro-Diels–Alder extrusion of dimethyl phthalate as the sole byproduct, simplifying purification to a single cold-trap condensation.

Synthetic Yield Preparative-Scale Access Flash Vacuum Thermolysis

Pd(0)-Tsuji–Trost Reactivity: Exclusive Allylic Alkylation Enabled by the Bicyclic Enone Scaffold

6-Oxabicyclo[3.1.0]hex-3-en-2-one serves as the direct precursor for Pd(0)-catalyzed allylic alkylation with purine and pyrimidine nucleobases under Trost conditions, yielding 5'-norcarbocyclic nucleoside fleximers [1][2]. The endocyclic double bond of the enone is essential for π-allyl palladium complex formation; saturated epoxyketones such as 3,4-epoxycyclopentanone lack this unsaturation and cannot participate in this transformation. This scaffold-dependent reactivity has been validated in the synthesis of multiple compound libraries, confirming that the bicyclic enone is irreplaceable for this synthetic disconnection.

Palladium Catalysis Nucleoside Analogs Tsuji–Trost Reaction

High-Value Application Scenarios for 6-Oxabicyclo[3.1.0]hex-3-en-2-one in Synthesis and Drug Discovery


Construction of Conformationally Locked Carbocyclic Nucleoside Libraries

The compound is the gateway intermediate for preparing North- and South-bicyclo[3.1.0]hexene nucleoside analogs that probe pseudorotational preferences of viral polymerases and cellular kinases [1]. Palladium-catalyzed Trost coupling attaches purine or pyrimidine bases directly to the allylic position of the bicyclic scaffold, enabling rapid analog generation for antiviral and anticancer screening. The thermal stability of the epoxide (stable at 140 °C; see Evidence Item 1) ensures integrity during the coupling step, which is typically conducted at elevated temperatures [2].

Enantioselective Synthesis of Cyclopentenoid Natural Product Cores

The strained bicyclic framework undergoes highly enantioselective rearrangement to chiral 4-(hydroxymethyl)cyclopent-2-en-1-ols using chiral lithium amide bases, a transformation exploited in formal syntheses of carbovir and neplanocin A [1]. This distinguishes it from saturated epoxyketones, which do not rearrange with comparable enantioselectivity because the enone chromophore directs the deprotonation–rearrangement pathway. The near-quantitative isolated yield (98%, Evidence Item 3) maximizes throughput in multi-gram chiral pool syntheses [2].

Photoaffinity Labeling and Mechanistic Photochemistry Studies

The cyclopentadienone epoxide chromophore undergoes wavelength-dependent photoisomerization to α-pyrone and aldehyde–ene–ketene products upon matrix-isolated irradiation at λ > 364 nm [1]. This photochemical reactivity, absent in saturated epoxyketones, enables its use as a photoactivatable probe for studying enzyme active-site topology or as a light-triggered crosslinking reagent. The clean photochemical cascade simplifies product analysis and supports mechanistic investigations [2].

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